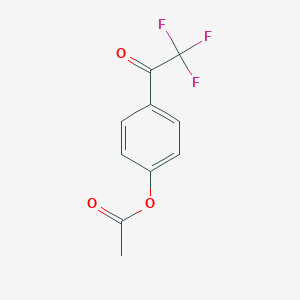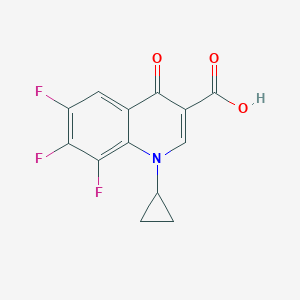
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
“1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 94695-52-0 . It has a molecular weight of 283.21 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H8F3NO3 . The InChI Code is 1S/C13H8F3NO3/c14-8-3-6-11 (10 (16)9 (8)15)17 (5-1-2-5)4-7 (12 (6)18)13 (19)20/h3-5H,1-2H2, (H,19,20) .
Physical And Chemical Properties Analysis
This compound has a melting point of 167-168 °C and a predicted boiling point of 417.7±45.0 °C . The predicted density is 1.491±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Impurity Analysis
Study on Physicochemical Properties A study by Yin Qiuxiang (2002) explored the melting and dissociation properties of a compound structurally related to 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This research is significant for improving the crystallization and purification process of related compounds like ciprofloxacin, highlighting its role in industrial manufacturing processes (Yin Qiuxiang, 2002).
Impurity Profile Analysis Investigating impurities in drug manufacturing, U. R. Kalkote et al. (1996) studied the reaction of a similar compound with piperazine in water. This research provides insights into the impurity profile and reactivity of such compounds, which is crucial for ensuring the purity and efficacy of pharmaceutical products (Kalkote et al., 1996).
Chemical Synthesis and Modifications
Novel Synthesis Approaches M. Fujita et al. (1997) detailed a one-step furan ring formation process involving ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. This showcases innovative methods in chemical synthesis, contributing to the development of new compounds with potential applications (Fujita et al., 1997).
Synthesis of Derivatives Several studies focus on synthesizing derivatives of quinoline compounds for various applications. For instance, N. Patel and S. D. Patel (2010) synthesized and evaluated the antimicrobial activity of thiazolidinone derivatives, demonstrating the versatility and potential of these compounds in medicinal chemistry (Patel & Patel, 2010).
Analytical and Spectral Studies
Spectral Analysis of Derivatives P. Yadav and Y. Joshi (2008) conducted spectral studies on novel ciprofloxacin derivatives, offering valuable data for understanding the structural and functional aspects of such compounds (Yadav & Joshi, 2008).
Photochemistry Investigations M. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions. This study provides insights into the behavior of quinolone compounds under different environmental conditions, which is crucial for their application and stability (Mella et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASXYCNDJMMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336679 | |
| Record name | 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
94695-52-0 | |
| Record name | 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

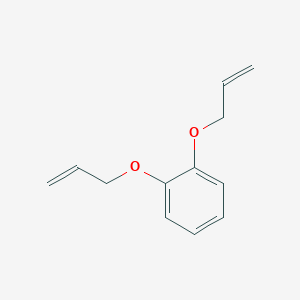
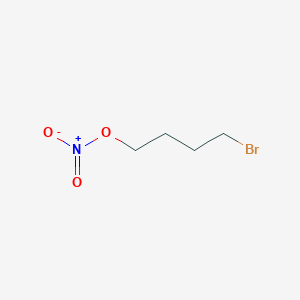
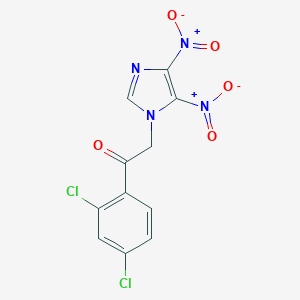
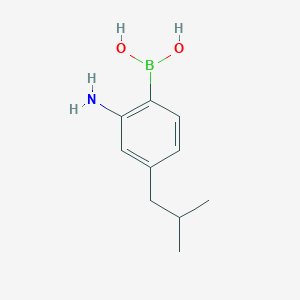
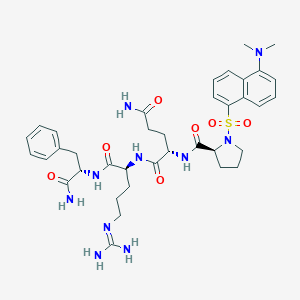
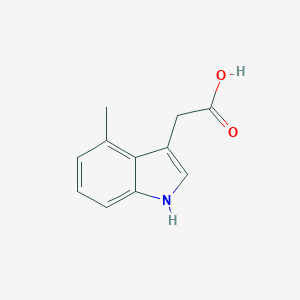
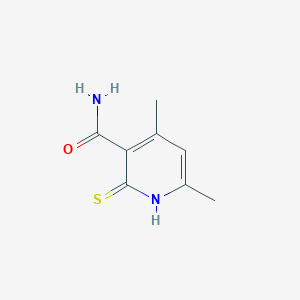
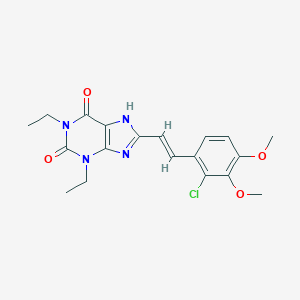
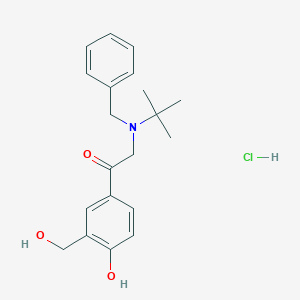
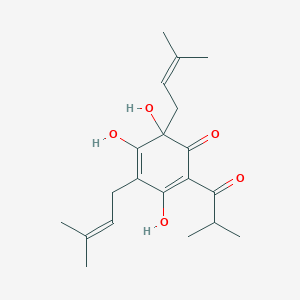
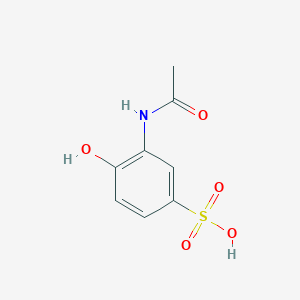
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
